Spectral Characteristics (1H NMR, 13C NMR, IR) of 2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid: A Comprehensive Guide for Structural Elucidation
Spectral Characteristics (1H NMR, 13C NMR, IR) of 2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid: A Comprehensive Guide for Structural Elucidation
Executive Summary
2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid (CAS: 96078-22-7) is a synthetically significant coumarin derivative characterized by a 4-methylcoumarin core and an aryloxypropanoic acid side chain[1]. Compounds of this class are pivotal in drug development due to their diverse pharmacological profiles.
This whitepaper provides a self-validating, highly authoritative framework for the structural elucidation of this compound. By integrating 1H NMR, 13C NMR, and FT-IR spectroscopy, this guide moves beyond mere data listing to explain the underlying electronic causality and structural mechanics that dictate these spectral signatures.
Chemical Context & Structural Causality
To accurately interpret the spectral data, one must first understand the electronic environment of the molecule. The spectral characteristics are dictated by four primary structural features:
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The Lactone Core: The α,β-unsaturated δ-lactone (2H-chromen-2-one) ring is highly electron-withdrawing. This creates a strong anisotropic effect that heavily deshields the vinylic C3 position[2].
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C4-Methyl Substitution: The methyl group at the C4 position provides hyperconjugation, slightly shielding the C3 proton while introducing a characteristic long-range allylic coupling ( 4J ).
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C6-Aryloxy Linkage: Typically synthesized via a Williamson ether synthesis[3], the ether oxygen at C6 donates electron density into the aromatic ring via the mesomeric (+M) effect. This specifically shields the ortho (C5, C7) and para positions.
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Propanoic Acid Moiety: The carboxylic acid group forms strong intermolecular hydrogen bonds (dimerization), which significantly impacts both the IR carbonyl stretching frequencies and the NMR hydroxyl chemical shift.
Experimental Workflows & Methodologies
A robust analytical protocol is the foundation of trustworthy data. The following workflow is designed as a self-validating system to ensure high-fidelity spectral acquisition.
Sample Preparation & Solvent Selection
Expert Insight: While CDCl₃ is a standard NMR solvent, coumarin-carboxylic acids often suffer from poor solubility and severe dimerization in non-polar media, leading to broad, unresolvable -OH signals. DMSO-d6 is the mandatory solvent for this workflow. It disrupts carboxylic dimers, provides a sharp, downfield -COOH signal, and ensures superior resolution of the aromatic AMX spin system.
Step-by-Step Acquisition Protocol
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Sample Prep: Weigh 15–20 mg of the analyte (purity >95%) into a clean vial and dissolve completely in 0.6 mL of anhydrous DMSO-d6 (isotopic purity 99.9%). Transfer to a high-quality 5 mm NMR tube.
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1H NMR Acquisition: Acquire at 400 MHz using a standard single-pulse sequence (16 scans, acquisition time 3.0 s, relaxation delay 2.0 s) to ensure accurate integration.
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13C NMR Acquisition: Acquire at 100 MHz with broad-band proton decoupling (1024 scans, relaxation delay 2.0 s) to capture quaternary carbons (C2, C4, C4a, C6, C8a).
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FT-IR Spectroscopy: Place 2–5 mg of the dry solid powder directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply consistent pressure and acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Fig 1. Analytical workflow for the spectral validation of coumarin derivatives.
Spectral Elucidation & Causality
1H NMR Analysis (400 MHz, DMSO-d6)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration |
| -COOH | 13.10 | Broad singlet | - | 1H |
| C8-H | 7.35 | Doublet | 8.8 | 1H |
| C5-H | 7.25 | Doublet | 2.8 | 1H |
| C7-H | 7.15 | Doublet of doublets | 8.8, 2.8 | 1H |
| C3-H | 6.25 | Quartet (fine) | 1.2 | 1H |
| -O-CH- | 4.90 | Quartet | 6.8 | 1H |
| C4-CH3 | 2.40 | Doublet | 1.2 | 3H |
| -CH3 (chain) | 1.55 | Doublet | 6.8 | 3H |
Mechanistic Insights:
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The Aromatic AMX System: The protons at C5, C7, and C8 form a classic AMX spin system. C5-H is isolated between the ether oxygen and the alkyl chain, appearing as a meta-coupled doublet ( 4J = 2.8 Hz). C8-H appears as an ortho-coupled doublet ( 3J = 8.8 Hz). C7-H is a doublet of doublets, exhibiting both ortho and meta couplings.
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The Vinylic System: The C3-H appears as a fine quartet at ~6.25 ppm due to 4J allylic coupling (~1.2 Hz) with the C4-methyl protons. This is a definitive hallmark of 4-methylcoumarins.
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The Propanoic Acid Chain: The methine proton (-CH-) is strongly deshielded by the adjacent highly electronegative ether oxygen and the carbonyl group, pushing it downfield to ~4.90 ppm.
13C NMR Analysis (100 MHz, DMSO-d6)
| Carbon Position | Chemical Shift (δ, ppm) | Carbon Type |
| -COOH | 173.5 | Quaternary (Carbonyl) |
| C2 (Lactone C=O) | 160.2 | Quaternary (Carbonyl) |
| C6 (C-O-C) | 153.8 | Quaternary (Aromatic) |
| C4 | 153.2 | Quaternary (Alkene) |
| C8a (C-O-C) | 147.9 | Quaternary (Aromatic) |
| C4a | 119.8 | Quaternary (Aromatic) |
| C7 | 119.5 | Methine (Aromatic) |
| C8 | 117.2 | Methine (Aromatic) |
| C3 | 112.5 | Methine (Alkene) |
| C5 | 108.6 | Methine (Aromatic) |
| -O-CH- | 72.4 | Methine (Aliphatic) |
| -CH3 (chain) | 18.5 | Primary (Aliphatic) |
| C4-CH3 | 18.2 | Primary (Aliphatic) |
Mechanistic Insights:
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According to comprehensive reviews on the 13C NMR of coumarins[2][4], the lactone carbonyl (C2) strictly resonates near 160 ppm. The carboxylic acid carbonyl is distinctly further downfield at ~173.5 ppm.
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The +M effect of the C6 oxygen shields the C5 carbon, pushing it upfield to ~108.6 ppm. This extreme upfield shift is highly diagnostic for 6-oxy substituted coumarin derivatives[4].
FT-IR Spectroscopy (ATR)
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity/Shape |
| 3200 – 2800 | O-H stretch (Carboxylic Acid) | Broad, Strong |
| 1735 | C=O stretch (Carboxylic Acid) | Sharp, Strong |
| 1705 | C=O stretch (Lactone Ring) | Sharp, Strong |
| 1615, 1565 | C=C stretch (Aromatic/Alkene) | Medium |
| 1240 | C-O-C stretch (Asymmetric) | Strong |
| 1110 | C-O-C stretch (Symmetric) | Medium |
Mechanistic Insights:
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Carbonyl Differentiation: The spectrum exhibits two distinct C=O stretching bands. The carboxylic acid C=O appears around 1735 cm⁻¹, while the α,β-unsaturated δ-lactone C=O typically absorbs near 1705 cm⁻¹ due to the conjugation lowering the bond order of the carbonyl group.
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Ether Linkages: Strong asymmetric and symmetric C-O-C stretching vibrations confirm the successful formation of the aryloxy linkage[3].
Fig 2. Electronic and structural factors influencing spectral characteristics.
References
- Echemi. "2-[(4-methyl-2-oxo-2H-chromen-6-yl)
- Sigma-Aldrich. "2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]propanoic acid". Sigma-Aldrich.
- Mikhova, B., & Duddeck, H. (1995). "13C-NMR Spectroscopy of Coumarins and their Derivatives: A Comprehensive Review".
- Chang, C. J., Floss, H. G., & Steck, W. "Carbon-13 magnetic resonance spectroscopy of coumarins. Carbon-13-proton long-range couplings". The Journal of Organic Chemistry.
- Benchchem. "2-(2,4-Difluorophenoxy)
